molecular formula C14H26N4O6S B14208367 L-Valyl-L-seryl-L-cysteinyl-L-alanine CAS No. 798541-29-4

L-Valyl-L-seryl-L-cysteinyl-L-alanine

Cat. No.: B14208367
CAS No.: 798541-29-4
M. Wt: 378.45 g/mol
InChI Key: NHHVKRLVZHZDOS-XKNYDFJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Valyl-L-seryl-L-cysteinyl-L-alanine is a tetrapeptide composed of the amino acids valine, serine, cysteine, and alanine. This compound has a molecular formula of C14H26N4O6S and a molecular weight of 378.44 g/mol . It is a synthetic peptide that can be used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-seryl-L-cysteinyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, alanine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, cysteine, is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

    Repetition: Steps 2 and 3 are repeated for serine and valine.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-seryl-L-cysteinyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: The thiol group in cysteine can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups.

    Substitution: The hydroxyl group in serine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Nucleophiles such as alkyl halides can react with the hydroxyl group in serine under basic conditions.

Major Products Formed

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Formation of alkylated serine derivatives.

Scientific Research Applications

L-Valyl-L-seryl-L-cysteinyl-L-alanine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme activity.

    Medicine: Explored for its potential therapeutic effects, including antioxidant properties due to the presence of cysteine.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of L-Valyl-L-seryl-L-cysteinyl-L-alanine involves its interaction with specific molecular targets. The cysteine residue can form disulfide bonds, which are crucial for maintaining the structural integrity of proteins. The serine residue can participate in hydrogen bonding and nucleophilic reactions, influencing enzyme activity and protein interactions. The valine and alanine residues contribute to the hydrophobicity and overall stability of the peptide .

Comparison with Similar Compounds

L-Valyl-L-seryl-L-cysteinyl-L-alanine can be compared with other similar peptides such as:

This compound is unique due to the presence of cysteine, which allows for the formation of disulfide bonds, a feature not present in many other peptides.

Properties

CAS No.

798541-29-4

Molecular Formula

C14H26N4O6S

Molecular Weight

378.45 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]propanoic acid

InChI

InChI=1S/C14H26N4O6S/c1-6(2)10(15)13(22)17-8(4-19)11(20)18-9(5-25)12(21)16-7(3)14(23)24/h6-10,19,25H,4-5,15H2,1-3H3,(H,16,21)(H,17,22)(H,18,20)(H,23,24)/t7-,8-,9-,10-/m0/s1

InChI Key

NHHVKRLVZHZDOS-XKNYDFJKSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CC(C)C(C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(C)C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.